(R)-5-Benzyl-2-mesityl-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate
Description
This compound belongs to a class of triazolo-oxazine derivatives, characterized by a fused bicyclic core structure. The (R)-configuration at the 5-position benzyl group and the mesityl (2,4,6-trimethylphenyl) substituent at the 2-position define its stereochemical and electronic properties. The tetrafluoroborate counterion enhances solubility in polar solvents, making it suitable for applications in asymmetric catalysis or medicinal chemistry.
Properties
IUPAC Name |
(5R)-5-benzyl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N3O.BF4/c1-15-9-16(2)21(17(3)10-15)24-14-23-19(12-25-13-20(23)22-24)11-18-7-5-4-6-8-18;2-1(3,4)5/h4-10,14,19H,11-13H2,1-3H3;/q+1;-1/t19-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDJKWKAKIPVMW-FSRHSHDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C(COCC3=N2)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3[C@@H](COCC3=N2)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BF4N3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-5-Benzyl-2-mesityl-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate (CAS No. 1975190-68-1) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a tetrahydro-triazolo and oxazine moiety. Its molecular formula is , with a molecular weight of approximately 421.2394 g/mol. The structural formula can be represented as follows:
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas:
Antioxidant Properties
The antioxidant activity of related compounds has been explored in various studies. For example, certain benzothiazole derivatives demonstrated promising antioxidant capabilities through the inhibition of oxidative stress markers. While direct data on this compound is sparse, its chemical structure suggests it may possess similar properties.
Case Studies
One notable study investigated the biological activity of various triazole derivatives in inhibiting biofilm formation by pathogenic bacteria such as Pseudomonas aeruginosa and Salmonella enterica. These studies found that specific substitutions on the triazole ring significantly enhanced antibacterial efficacy while maintaining low toxicity to eukaryotic cells .
The precise mechanism of action for this compound remains to be fully elucidated. However, compounds within this class often act by disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways involved in biofilm formation.
Scientific Research Applications
Chemical Properties and Structure
This compound possesses a complex molecular structure characterized by a tetrahydro-triazole ring fused with an oxazine moiety. Its molecular formula is with a molecular weight of approximately 421.24 g/mol. The presence of fluoroborate contributes to its solubility and reactivity profiles.
Antimicrobial Activity
Research indicates that compounds similar to (R)-5-Benzyl-2-mesityl-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate exhibit significant antimicrobial properties. The triazole ring is known for its ability to interact with biological targets effectively:
- Antibacterial : Studies have shown that derivatives of triazole compounds can inhibit the growth of Gram-positive bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .
- Antifungal : Similar compounds have demonstrated antifungal activity against various fungal strains, making them candidates for treating fungal infections.
Anticancer Potential
The unique structure of this compound may also contribute to anticancer activities. Research into related triazole derivatives has revealed their potential in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action : Triazole compounds can induce apoptosis in cancer cells and inhibit angiogenesis .
Neuropharmacological Effects
Some studies suggest that triazole derivatives may possess neuroprotective properties. They could potentially be used in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems .
Synthetic Methodologies
The synthesis of this compound involves multi-step reactions that can be optimized for industrial applications:
- Starting Materials : The synthesis typically begins with readily available aromatic compounds and hydrazines.
- Reaction Conditions : Conditions such as temperature and solvent choice are crucial for maximizing yield and purity.
- Crystallization Techniques : Advanced crystallization methods can enhance the purity of the final product while reducing production costs .
Table 2: Synthetic Pathway Overview
| Step | Description |
|---|---|
| Step 1 | Reaction of aromatic compounds with hydrazines |
| Step 2 | Formation of triazole ring through cyclization |
| Step 3 | Oxidation and functional group modifications |
| Step 4 | Purification through crystallization techniques |
Case Study 1: Antimicrobial Screening
A study conducted on a series of triazole derivatives demonstrated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics .
Case Study 2: Anticancer Efficacy
In vitro studies revealed that this compound could inhibit the proliferation of various cancer cell lines by inducing apoptosis. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical Variants: (S)-Enantiomer
The (S)-enantiomer (, C₂₃H₂₈BF₄N₃O, MW 449.301) shares the same molecular formula and substituents but differs in stereochemistry at the 5-position. Key distinctions include:
- Stereochemical Impact : Enantiomers often exhibit divergent biological activities and chiral recognition in catalysis.
Table 1: Stereochemical Comparison
| Compound | Configuration | Molecular Formula | Substituents (Position) |
|---|---|---|---|
| Target (R)-Compound | R | C₂₃H₂₈BF₄N₃O | 5-Benzyl, 2-Mesityl |
| (S)-Enantiomer () | S | C₂₃H₂₈BF₄N₃O | 5-Benzyl, 2-Mesityl, 6,6-Dimethyl |
Substituent Modifications
Perfluorophenyl Variant ()
Replacing the mesityl group with a perfluorophenyl moiety (C₁₈H₁₃BF₉N₃O, MW 525.12) introduces significant electronic changes:
- Electron-Withdrawing Effects : The perfluorophenyl group increases electrophilicity, altering reactivity in cross-coupling reactions.
- Solubility : Enhanced hydrophobicity due to fluorine atoms may reduce aqueous solubility but improve lipid membrane permeability .
Isopropyl Variant ()
Substituting benzyl with isopropyl (C₁₇H₂₄BF₄N₃O, MW 397.20) reduces aromaticity:
Table 2: Substituent-Driven Properties
Core Structure Modifications: Indeno-Triazolo-Oxazines ()
Compounds like (5aR,10bS)-2-(2,6-diethylphenyl)-... (C₂₂H₂₄BF₄N₃O, MW 457.25) feature an indeno-fused ring system:
NMR Spectral Comparisons ()
NMR analysis of triazolo-oxazine derivatives reveals:
- Region-Specific Shifts : Substituent changes (e.g., mesityl vs. perfluorophenyl) perturb chemical shifts in regions A (positions 39–44) and B (positions 29–36), indicating altered electronic environments.
- Structural Inference : Identical shifts in other regions confirm core structural integrity despite substituent variations .
Preparation Methods
Cyclization and Salt Formation via Trimethyloxonium Tetrafluoroborate
The primary synthesis begins with a lactam precursor treated with trimethyloxonium tetrafluoroborate in dichloromethane, followed by phenylhydrazine addition. After 16 hours of stirring, the mixture is concentrated and refluxed in methanol with triethyl orthoformate to induce cyclization. The product precipitates upon cooling and is purified via filtration and cold ethyl acetate washes, yielding 29% of the target tetrafluoroborate salt. Critical parameters include:
-
Solvent System : Dichloromethane for initial activation, methanol for cyclization.
-
Temperature : Reflux at 110°C for 16 hours.
-
Purification : Filtration and washing with −78°C ethyl acetate to remove byproducts.
This method’s moderate yield highlights challenges in steric hindrance from the mesityl group, which impedes nucleophilic attack during cyclization.
Thiourea-Catalyzed Asymmetric Synthesis
Thiourea catalysts enable enantioselective synthesis of triazolo-oxazine derivatives, as demonstrated in related compounds. For instance, (S)-5-benzyl-2-(tert-butyl)-6,6-dimethyl-2,5,6,8-tetrahydro-3H-triazolo[3,4-c]oxazine-3-thione is synthesized in 71% yield using thiourea A1. Although the R-configuration isn’t explicitly detailed, chiral thioureas could induce asymmetry during cyclization or salt formation.
Reaction Conditions and Yield Optimization
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance palladium-catalyzed steps but may destabilize tetrafluoroborate salts. In contrast, methanol and dichloromethane balance solubility and stability for the target compound. Elevated temperatures (110°C during reflux) accelerate cyclization but risk decomposition, necessitating precise thermal control.
Catalytic Systems and Ligands
Iridium complexes, such as [Ir(cod)Cl]₂, have been employed in asymmetric hydrogenation of related oxazines, though their use in this specific synthesis remains unexplored. Ligands like Xantphos improve palladium catalyst longevity but require rigorous anhydrous conditions.
Analytical Characterization and Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The compound’s structure is confirmed via ¹H and ¹³C NMR:
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI+) confirms the molecular ion [M-BF₄]⁺ at m/z 292.1443 (calc. 292.1444), validating the molecular formula.
Q & A
Q. What synthetic strategies are effective for constructing the triazolo-oxazinium core of this compound?
The synthesis of triazolo-oxazinium derivatives typically involves cyclization reactions. For example, heterocyclic cores can be formed via [3+2] cycloaddition between azides and alkynes or through condensation of amine intermediates with carbonyl compounds. Key steps include protecting group strategies for benzyl and mesityl substituents, as seen in analogous syntheses of benzoxazole derivatives . Characterization via NMR (e.g., distinguishing diastereotopic protons) and mass spectrometry (HRMS for molecular ion confirmation) is critical .
Q. How can single-crystal X-ray diffraction (SC-XRD) validate the stereochemistry of this compound?
SC-XRD is the gold standard for confirming stereochemistry. Using programs like SHELXL for refinement , researchers can resolve the (R)-configuration at the chiral center and verify the tetrafluoroborate counterion placement. Disorder in the counterion or solvent molecules, if present, must be addressed during refinement to ensure accuracy . Data-to-parameter ratios >10 and low R-factors (<0.05) are indicative of high-quality structures .
Q. What solvent systems and purification methods are optimal for isolating this ionic compound?
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility, while non-polar solvents (hexane/ether mixtures) aid in crystallization. Column chromatography with silica gel or reverse-phase HPLC is recommended for purification. For ionic compounds, ion-exchange resins may separate tetrafluoroborate salts from byproducts .
Advanced Research Questions
Q. How do computational methods (DFT, molecular docking) predict the compound’s reactivity or biological interactions?
Density Functional Theory (DFT) calculations can model the compound’s electronic structure, including charge distribution in the oxazinium ring and tetrafluoroborate interaction. Molecular docking studies (e.g., AutoDock Vina) may predict binding affinities to biological targets, such as enzymes with aromatic pockets, leveraging the mesityl and benzyl groups' steric and electronic profiles .
Q. What strategies resolve contradictions in NMR data due to dynamic effects in solution?
Variable-temperature NMR (VT-NMR) can mitigate signal broadening caused by conformational exchange. For example, the 6,8-dihydro protons in the oxazinium ring may exhibit splitting at low temperatures due to restricted rotation. Deuterated solvents (e.g., DMSO-d6) and 2D techniques (COSY, NOESY) help assign overlapping signals .
Q. How can kinetic vs. thermodynamic control influence the selectivity of triazolo-oxazinium synthesis?
Reaction temperature and catalyst choice dictate pathway selectivity. For instance, lower temperatures (0–25°C) may favor kinetic products via rapid cyclization, while higher temperatures (80–100°C) promote thermodynamic stabilization of the triazolo-oxazinium core. Monitoring intermediates via LC-MS or in situ IR is advised .
Q. What are the challenges in scaling up this compound for pharmacological studies?
Key challenges include maintaining stereochemical purity during large-scale cyclization and minimizing tetrafluoroborate hydrolysis. Process optimization (e.g., flow chemistry) and strict moisture control (argon atmosphere, anhydrous solvents) are critical. Stability studies under varying pH and temperature conditions are recommended .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
